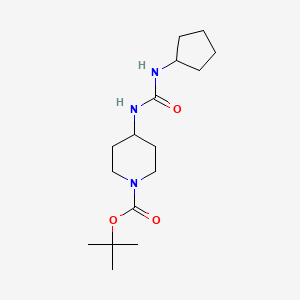

tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate

Description

tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group and a 3-cyclopentylureido substituent. The cyclopentyl group likely increases lipophilicity compared to smaller substituents, impacting solubility and membrane permeability.

Properties

IUPAC Name |

tert-butyl 4-(cyclopentylcarbamoylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-10-8-13(9-11-19)18-14(20)17-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVDJUOPJODUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of piperidine with cyclopentyl isocyanate to form the cyclopentylureido derivative. This intermediate is then reacted with tert-butyl chloroformate to yield the final product . The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the functional groups present in the molecule.

Scientific Research Applications

tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Properties

*Similarity Index: Estimated based on substituent complexity and functional group alignment with the target compound.

Key Observations:

- Hydrogen Bonding: The ureido group (-NH-C(=O)-NH-cyclopentyl) offers dual hydrogen-bond donor/acceptor sites, unlike the ketone in (R)-N-Boc-3-methylpiperidin-4-one () or the hydroxyl in . This may enhance binding to biological targets.

- Synthetic Complexity : Cyclopentylureido incorporation may require urea-forming reactions (e.g., carbodiimide-mediated coupling), contrasting with simpler alkylation or crystallization steps in analogs ().

Biological Activity

tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula: CHNO

- Molecular Weight: 250.34 g/mol

The presence of the tert-butyl group enhances lipophilicity, which may influence its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes.

Inhibition of Enzymatic Activity

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with:

- Cyclooxygenase (COX) : Potentially reducing inflammation.

- Protein Kinases : Inhibiting cell proliferation in cancer models.

Biological Activity and Pharmacological Effects

This compound exhibits a range of biological activities that can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-inflammatory | Reduces production of pro-inflammatory cytokines. |

| Antitumor | Induces apoptosis in various cancer cell lines. |

| Analgesic | Exhibits pain-relieving properties in animal models. |

| Neuroprotective | Protects neuronal cells from oxidative stress. |

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Anti-inflammatory Effects :

- In a controlled study, this compound was administered to mice with induced paw edema. Results showed a significant reduction in swelling compared to the control group, indicating strong anti-inflammatory properties.

-

Antitumor Activity Assessment :

- A study evaluated the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated a dose-dependent inhibition of cell viability, suggesting potential for development as an anticancer agent.

-

Neuroprotective Effects :

- In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that this compound significantly decreased cell death rates, highlighting its neuroprotective capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.